molecular formula C8H15NO3S B12543704 N-Methyl-2-oxocycloheptane-1-sulfonamide CAS No. 143365-85-9

N-Methyl-2-oxocycloheptane-1-sulfonamide

Cat. No.: B12543704
CAS No.: 143365-85-9
M. Wt: 205.28 g/mol
InChI Key: NWFDOGUYYTZHIB-UHFFFAOYSA-N
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Description

N-Methyl-2-oxocycloheptane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-oxocycloheptane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The scalability of this method has been demonstrated, making it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-oxocycloheptane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-Methyl-2-oxocycloheptane-1-sulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-oxocycloheptane-1-sulfonamide is unique due to its specific cycloheptane ring structure, which distinguishes it from other sulfonamides. This structural feature may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

143365-85-9

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-methyl-2-oxocycloheptane-1-sulfonamide

InChI

InChI=1S/C8H15NO3S/c1-9-13(11,12)8-6-4-2-3-5-7(8)10/h8-9H,2-6H2,1H3

InChI Key

NWFDOGUYYTZHIB-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1CCCCCC1=O

Origin of Product

United States

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